ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate
Description
This compound is a quinoline derivative featuring:
- Position 2: A 4-methylphenyl group.
- Position 4: A carbamoyl methoxy substituent [(2-methoxyphenyl)carbamoyl]methoxy.
- Position 6: An ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-13-14-22-21(15-20)26(16-24(29-22)19-11-9-18(2)10-12-19)35-17-27(31)30-23-7-5-6-8-25(23)33-3/h5-16H,4,17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQARIJZFOATDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, p-tolylquinoline, and ethyl chloroformate. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting 2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine.
Step 2: Coupling of the intermediate with p-tolylquinoline under reflux conditions in an appropriate solvent like dichloromethane.
Step 3: Purification of the final product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Inhibiting or activating their functions.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Induce apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and inferred biological implications:
Physicochemical Properties
Biological Activity
Ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Step 1: Reacting 2-methoxyaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.
- Step 2: Coupling the intermediate with p-tolylquinoline under reflux conditions using a solvent such as dichloromethane.
- Step 3: Purification through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that compounds in the quinoline family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. A study demonstrated that similar quinoline derivatives showed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Analogous compounds have demonstrated efficacy against cancer cell lines, indicating that this compound may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes. This interaction may modulate their activity, leading to therapeutic effects against infections or tumors.
Case Study: Antimicrobial Efficacy
In a comparative study, several quinoline derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Study: Anticancer Activity
A recent investigation focused on the anticancer properties of various quinoline derivatives, including those structurally related to this compound. The study found that these compounds induced apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins, suggesting a potential pathway for therapeutic intervention .
4. Data Summary
| Property | Finding |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Interaction with enzymes/receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
